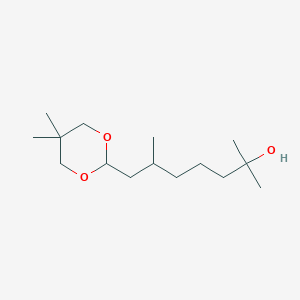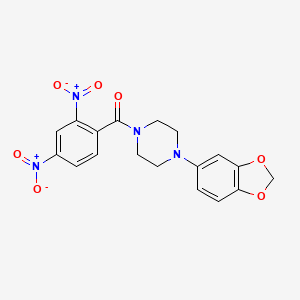![molecular formula C20H21NO3 B5152524 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5152524.png)
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as AG-1478, is a small molecule inhibitor that is commonly used in scientific research. It is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity and has been shown to have a variety of applications in cancer research.
Mécanisme D'action
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules. This inhibition of EGFR signaling can lead to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have a variety of biochemical and physiological effects in cancer cells, including decreased cell proliferation, increased apoptosis, and decreased migration and invasion. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potentially useful tool in combination therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is its specificity for EGFR tyrosine kinase activity, making it a useful tool for studying the role of EGFR in cancer cells. However, its potency and specificity can also be a limitation, as high concentrations of the compound may be required for effective inhibition. Additionally, 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has a relatively short half-life, which can make it difficult to maintain consistent inhibition over long periods of time.
Orientations Futures
There are several potential future directions for research involving 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one. Another potential direction is the investigation of the molecular mechanisms involved in drug resistance to 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one and other EGFR inhibitors. Additionally, 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one may have potential applications in other areas of research where EGFR signaling is involved, such as wound healing and tissue regeneration.
Méthodes De Synthèse
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyaniline with cyclohexanone and subsequent reactions with various reagents. The final product is purified through column chromatography and recrystallization.
Applications De Recherche Scientifique
3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is commonly used in cancer research to study the role of EGFR in tumor growth and progression. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. 3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been used in studies investigating the molecular mechanisms involved in cancer cell signaling and drug resistance.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-19-9-8-16(13-20(19)24-2)21-17-10-15(11-18(22)12-17)14-6-4-3-5-7-14/h3-9,12-13,15,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEKPDGCTUBBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)amino]-5-phenylcyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5152451.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)
![8-[3-(4-bromophenoxy)propoxy]quinoline](/img/structure/B5152456.png)
![2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide](/img/structure/B5152459.png)

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5152480.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5152501.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5152509.png)
![N,N-dibenzyl-1-(2-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B5152529.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5152543.png)
![methyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B5152549.png)
![diethyl 5',5',9'-trimethyl-6'-propionyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B5152555.png)

![tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate](/img/structure/B5152562.png)